REACTION_CXSMILES
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C(N(CC)CC)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[C:17]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)#[N:18]>O1CCCC1>[C:13]([C:12]1[CH:15]=[CH:16][C:9]([NH:8][C:23](=[O:24])[C:22]2[CH:26]=[CH:27][C:19]([C:17]#[N:18])=[CH:20][CH:21]=2)=[CH:10][CH:11]=1)#[N:14]
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Name
|
|
Quantity
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13.1 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
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Smiles
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C(#N)C1=CC=C(C(=O)Cl)C=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was then kept at about 5° C.
|
Type
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WAIT
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Details
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The mixture was left
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Type
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CUSTOM
|
Details
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to react for 12 h under agitation
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Duration
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12 h
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Type
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CUSTOM
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Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
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the precipitate formed
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Type
|
FILTRATION
|
Details
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was filtered
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Type
|
WASH
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Details
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The precipitate was washed with dilute HC1
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(C1=CC=C(C=C1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |